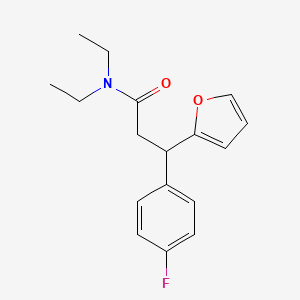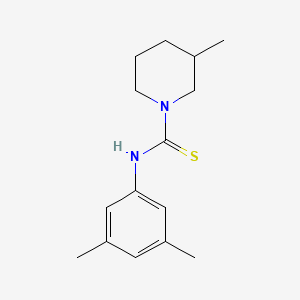
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol
Übersicht
Beschreibung
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol, also known as TEP or Tinuvin 770, is a UV stabilizer widely used in the polymer industry. It belongs to the class of hindered amine light stabilizers (HALS) and is used to prevent the degradation of polymers caused by exposure to UV radiation.
Wirkmechanismus
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol acts as a radical scavenger, preventing the formation of free radicals that are generated when polymers are exposed to UV radiation. Free radicals can cause chain scission and cross-linking, leading to the degradation of polymers. This compound reacts with free radicals, forming stable products that do not contribute to the degradation of polymers.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. This compound is not expected to have any systemic toxicity or harmful effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol is a widely used UV stabilizer in the polymer industry, and its effectiveness has been well established. However, its use in lab experiments may be limited due to its high cost and limited solubility in water. This compound may also interfere with some analytical techniques, such as HPLC, due to its UV absorption properties.
Zukünftige Richtungen
1. Development of new 1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol derivatives with improved solubility and lower cost.
2. Investigation of the mechanism of action of this compound in more detail.
3. Study of the effects of this compound on the properties of different polymers.
4. Development of new analytical techniques for the detection of this compound in polymers.
5. Investigation of the environmental impact of this compound and its degradation products.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol has been extensively studied for its UV stabilizing properties in polymers. It has been shown to be effective in preventing the degradation of various polymers, including polypropylene, polyethylene, and polycarbonate, when exposed to UV radiation. This compound is also used in the production of automotive parts, packaging materials, and construction materials.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-17(2)10-14(20)11-18(3,4)19(17)12-15(21)13-22-16-8-6-5-7-9-16/h5-9,14-15,20-21H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJWBNGFTXWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=CC=C2)O)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085112.png)
![3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B4085120.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4085127.png)
![N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4085135.png)

![5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid](/img/structure/B4085146.png)
![3-(2,4-dichlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4085149.png)
![3-chloro-4-{[1-(4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4085152.png)
![4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone](/img/structure/B4085159.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4085164.png)
![1-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopentanecarboxamide](/img/structure/B4085193.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B4085195.png)
